4-Methoxy-d3 17beta-estradiol
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Overview
Description
4-Methoxy-d3 17beta-estradiol is a synthetic derivative of 17beta-estradiol, a naturally occurring estrogen hormone. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific studies. The molecular formula of this compound is C19H23D3O3, and it has a molecular weight of 305.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-d3 17beta-estradiol typically involves the introduction of a methoxy group at the 4-position of the 17beta-estradiol molecule. This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is carefully monitored to maintain the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-d3 17beta-estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the parent alcohol .
Scientific Research Applications
4-Methoxy-d3 17beta-estradiol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and distribution of estrogenic compounds in the body.
Metabolic Studies: Helps in understanding the metabolic pathways of estrogen hormones.
Biomedical Research: Used in studies related to hormone replacement therapy and estrogen receptor activity
Mechanism of Action
The mechanism of action of 4-Methoxy-d3 17beta-estradiol involves its interaction with estrogen receptors. It binds to these receptors, activating them and initiating a cascade of cellular events. This includes the regulation of gene expression and modulation of various physiological processes. The compound also inhibits key enzymes involved in estrogen metabolism, such as aromatase and 17beta-hydroxysteroid dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
17beta-estradiol: The parent compound, naturally occurring estrogen.
4-Methoxy-17beta-estradiol: Similar structure but without deuterium labeling.
Estrone: Another naturally occurring estrogen with a similar structure.
Uniqueness
4-Methoxy-d3 17beta-estradiol is unique due to its deuterium labeling, which makes it particularly useful in tracing and studying metabolic pathways. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies, allowing for more precise and accurate measurements .
Properties
IUPAC Name |
(8R,9R,13S,14R,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13+,15+,17-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWZIZLVBYHFES-KUPRSHKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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